Rencofilstat

説明

a non-immunosuppressive analogue of cyclosporine A

特性

CAS番号 |

1383420-08-3 |

|---|---|

分子式 |

C67H122N12O13 |

分子量 |

1303.8 g/mol |

IUPAC名 |

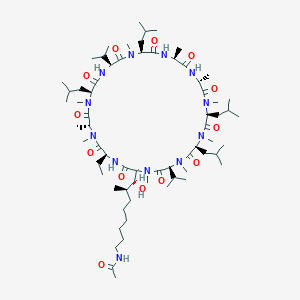

N-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-8-hydroxy-7-methyloctyl]acetamide |

InChI |

InChI=1S/C67H122N12O13/c1-26-48-63(88)73(19)46(17)62(87)74(20)50(34-38(4)5)59(84)72-53(41(10)11)66(91)75(21)49(33-37(2)3)58(83)69-44(15)57(82)70-45(16)61(86)76(22)51(35-39(6)7)64(89)77(23)52(36-40(8)9)65(90)78(24)54(42(12)13)67(92)79(25)55(60(85)71-48)56(81)43(14)31-29-27-28-30-32-68-47(18)80/h37-46,48-56,81H,26-36H2,1-25H3,(H,68,80)(H,69,83)(H,70,82)(H,71,85)(H,72,84)/t43-,44+,45-,46-,48+,49+,50+,51+,52+,53+,54+,55+,56-/m1/s1 |

InChIキー |

KBARHGHBFILILC-NGIJKBHDSA-N |

異性体SMILES |

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |

正規SMILES |

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CRV431; CRV-431; CRV 431 |

製品の起源 |

United States |

Foundational & Exploratory

Rencofilstat: A Pan-Cyclophilin Inhibitor Targeting Cyclophilins A, B, and D in Chronic Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rencofilstat (formerly known as CRV431) is a novel, orally active, pan-cyclophilin inhibitor demonstrating significant therapeutic potential in preclinical and clinical studies for chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and liver fibrosis. By potently inhibiting the peptidyl-prolyl isomerase (PPIase) activity of multiple cyclophilin isoforms, particularly cyclophilins A (CypA), B (CypB), and D (CypD), this compound targets key pathological pathways involved in inflammation, fibrosis, and cellular injury. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory profile against CypA, CypB, and CypD, detailed experimental methodologies, and a summary of its effects on relevant signaling pathways.

Introduction to Cyclophilins and Their Role in Disease

Cyclophilins are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of peptide bonds preceding proline residues. This function is crucial for the proper folding, trafficking, and regulation of numerous proteins.[1] There are 17 known cyclophilins in humans, each with distinct subcellular localizations and roles in both physiological and pathological processes.[1]

-

Cyclophilin A (CypA): A cytosolic protein that, when secreted in response to inflammatory stimuli, acts as a pro-inflammatory mediator by interacting with the CD147 receptor on target cells.[2][3] This interaction triggers signaling cascades that promote inflammation and cell migration.[3]

-

Cyclophilin B (CypB): Located primarily in the endoplasmic reticulum, CypB is a key regulator of collagen synthesis and maturation.[2][4] Its inhibition is a primary goal in the treatment of fibrotic diseases like NASH.[2][4]

-

Cyclophilin D (CypD): A mitochondrial protein that regulates the mitochondrial permeability transition pore (mPTP).[2] Inhibition of CypD prevents mPTP opening, thereby reducing mitochondrial dysfunction and cell death, which are critical events in the pathogenesis of liver injury.[2]

The multifaceted roles of cyclophilins in disease processes make them attractive therapeutic targets. This compound has emerged as a potent pan-cyclophilin inhibitor with a favorable safety profile.[2][5]

This compound: Mechanism of Action and Inhibitory Profile

This compound is a non-immunosuppressive cyclosporin A analog that potently inhibits the PPIase activity of multiple cyclophilin isoforms.[6][7] Its therapeutic effects in liver disease are attributed to the simultaneous inhibition of CypA, CypB, and CypD, leading to anti-inflammatory, anti-fibrotic, and cytoprotective effects.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against key cyclophilin isoforms has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cyclophilin Isoform | This compound (CRV431) IC50 (nM) | Reference |

| Cyclophilin A (CypA) | 2.5 | [8] |

| Cyclophilin B (CypB) | 3.1 | [8] |

| Cyclophilin D (CypD) | 2.8 | [8] |

Preclinical studies have shown that this compound achieves steady-state concentrations in the liver that exceed these IC50 values, suggesting target engagement at therapeutic doses.[1][5]

Signaling Pathways Modulated by this compound

By inhibiting CypA, CypB, and CypD, this compound modulates multiple signaling pathways implicated in the pathogenesis of chronic liver disease.

Inhibition of CypA-Mediated Inflammation

This compound blocks the interaction between extracellular CypA and its receptor CD147 on inflammatory cells. This inhibition disrupts downstream signaling pathways that lead to cellular infiltration and the production of inflammatory molecules, thereby reducing liver inflammation.[2]

Inhibition of CypB-Mediated Fibrosis

This compound inhibits the enzymatic activity of CypB, a crucial regulator of collagen production in hepatic stellate cells.[2] This leads to a reduction in collagen synthesis and secretion, thereby mitigating the fibrotic scarring characteristic of advanced liver disease.[2][4]

Inhibition of CypD-Mediated Cell Death

This compound binds to CypD on the inner mitochondrial membrane, preventing the opening of the mitochondrial permeability transition pore (mPTP).[2] This action preserves mitochondrial integrity and function, protecting liver cells from injury and death.[2]

Experimental Protocols

The determination of the inhibitory activity of this compound against cyclophilins is a critical component of its preclinical characterization. The following section details the methodology for the cyclophilin isomerase assay.

Cyclophilin Isomerase (PPIase) Activity Assay

This assay measures the ability of a compound to inhibit the PPIase activity of cyclophilins. The protocol described is based on the chymotrypsin-coupled assay.

Principle:

The assay measures the cis-to-trans isomerization of a proline-containing peptide substrate. The cyclophilin enzyme accelerates this isomerization. The trans-isomer of the peptide is then cleaved by chymotrypsin, releasing a chromogenic or fluorogenic molecule that can be quantified spectrophotometrically or fluorometrically. The rate of the reaction is proportional to the PPIase activity.

Workflow:

Materials:

-

Recombinant human cyclophilin A, B, or D

-

Peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)

-

α-Chymotrypsin

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., HEPES-based buffer)

-

96-well microplate

-

Spectrophotometer or fluorometer capable of kinetic reads

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of cyclophilin enzyme, peptide substrate, and chymotrypsin in assay buffer.

-

-

Assay Setup:

-

Add assay buffer to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Add the cyclophilin enzyme to all wells except for the negative control (uncatalyzed reaction).

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a mixture of the peptide substrate and chymotrypsin to all wells.

-

Immediately begin kinetic measurements of absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Clinical Development and Future Directions

This compound has undergone Phase 1 and Phase 2a clinical trials in patients with NASH, demonstrating a favorable safety and tolerability profile.[5] The Phase 2a study showed that this compound treatment resulted in reductions in alanine transaminase (ALT), a marker of liver injury, as well as biomarkers of fibrosis.[5] These promising results have led to the initiation of a Phase 2b clinical trial to further evaluate the efficacy and safety of this compound in a larger patient population with advanced liver fibrosis.[9]

Conclusion

This compound is a promising pan-cyclophilin inhibitor with a well-defined mechanism of action that targets the key pathological processes of inflammation, fibrosis, and cell death in chronic liver disease through the inhibition of cyclophilins A, B, and D. Its potent and broad-spectrum activity, coupled with a favorable safety profile, positions this compound as a leading candidate for the treatment of NASH and other fibrotic conditions. Further clinical development will be crucial to fully elucidate its therapeutic potential in this area of high unmet medical need.

References

- 1. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hepionpharma.com [hepionpharma.com]

- 3. A miniaturized peptidyl-prolyl isomerase enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hepionpharma.com [hepionpharma.com]

- 5. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepion Pharmaceuticals Discovers Novel this compound Action in Liver Cancer | Nasdaq [nasdaq.com]

- 7. Structural and Biochemical Characterization of the Human Cyclophilin Family of Peptidyl-Prolyl Isomerases | PLOS Biology [journals.plos.org]

- 8. hepionpharma.com [hepionpharma.com]

- 9. A Pan-Cyclophilin Inhibitor, CRV431, Decreases Fibrosis and Tumor Development in Chronic Liver Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Rencofilstat: A Technical Overview of its Antiviral Properties Against Hepatitis B and C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rencofilstat (formerly CRV431) is a novel, orally bioavailable, pan-cyclophilin inhibitor being developed as a therapeutic agent for chronic liver diseases, including those induced by viral hepatitis.[1][2] As a potent analogue of cyclosporine A, this compound exhibits a multi-faceted mechanism of action that includes direct antiviral effects, alongside anti-inflammatory, antifibrotic, and anti-cancer properties.[1][3] This document provides a detailed technical guide on the antiviral mechanisms of this compound against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV), supported by quantitative data from preclinical and clinical studies, experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Cyclophilin Inhibition

This compound's primary biochemical action is the potent inhibition of the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins, a family of ubiquitously expressed proteins.[1][4] Many viruses, including HCV and HBV, have evolved to hijack host cyclophilins to facilitate various stages of their life cycle, such as protein folding, replication complex assembly, and evasion of the host immune response.[1] By binding to and inhibiting cyclophilins, this compound disrupts these crucial virus-host interactions, thereby exerting its antiviral effects.[1] this compound is a potent pan-cyclophilin inhibitor with high affinity for major isoforms.[2]

Antiviral Properties Against Hepatitis C Virus (HCV)

The antiviral mechanism of this compound against HCV is well-characterized and centers on the inhibition of cyclophilin A (CypA) and its interaction with the HCV nonstructural protein 5A (NS5A).[1][5]

Signaling Pathway

The replication of the HCV RNA genome occurs within a specialized intracellular structure known as the membranous web, which is composed of double-membrane vesicles (DMVs).[5][6] The formation of these DMVs is critically dependent on the interaction between the viral NS5A protein and the host's CypA.[5][6] this compound intervenes by binding to CypA, which prevents the CypA-NS5A interaction.[6] This disruption inhibits the formation of functional DMVs, exposing the viral replication machinery to host cellular defenses and ultimately suppressing viral genome amplification and particle formation.[5][6]

Quantitative Data: Preclinical HCV Studies

Studies in humanized mouse models of HCV infection have demonstrated this compound's potent anti-HCV and anti-HCC (Hepatocellular Carcinoma) activity.[5][7]

| Parameter | Model | Treatment | Outcome | Reference |

| Viral Replication | HCV-infected humanized mice | This compound | Total suppression of viral replication after 4 days of treatment. | [5][8] |

| HCC Tumor Burden | HCV-induced HCC mouse model | This compound initiated at week 16 (post-infection) | 80% lower tumor burden compared to untreated controls at week 30. | [7] |

| HCC Prevention | HCV-induced HCC mouse model | This compound initiated at week 0 or 12 | Complete prevention or regression of visible nodules/tumors at week 30. | [7] |

Antiviral Properties Against Hepatitis B Virus (HBV)

This compound exhibits a multi-pronged attack on the HBV life cycle, targeting both early and later stages of infection.[1] This pleiotropic activity makes it a promising candidate for HBV treatment.[4]

Signaling Pathway

This compound's mechanisms against HBV include:

-

Blocking Viral Entry: It interferes with the uptake of the virus into hepatocytes, a critical first step for infection.[1]

-

Inhibiting Post-Entry Replication: It disrupts intracellular processes that occur after the virus has entered the cell, further impeding the replication cycle.[1]

These actions collectively lead to a significant reduction in key markers of HBV infection.[1][4]

Quantitative Data: Cyclophilin Inhibition and Clinical HBV Studies

The foundational activity of this compound is its potent inhibition of cyclophilin isoforms. A Phase 1b/2a clinical trial has also evaluated its effect on HBV markers.

| Parameter | Target/Study | Value/Result | Reference |

| IC₅₀ | Cyclophilin A (CypA) | 2.5 nM | [2] |

| IC₅₀ | Cyclophilin B (CypB) | 3.1 nM | [2] |

| IC₅₀ | Cyclophilin D (CypD) | 2.8 nM | [2] |

| IC₅₀ | Cyclophilin G (CypG) | 7.3 nM | [2] |

| HBV Markers | Phase 1b/2a Pilot Study | Patients administered 225 mg this compound to analyze exploratory markers of HBV infection. | [4] |

| Preclinical Markers | Preclinical Models | Demonstrated reductions in HBV DNA, HBsAg, HBeAg, and pgRNA. | [1][4] |

Experimental Protocols

The evaluation of this compound's antiviral properties has involved a range of in vitro and in vivo experimental models.

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction

A standard method to screen for antiviral activity is the CPE reduction assay. While specific parameters for this compound testing are proprietary, a general protocol is outlined below.[9]

Objective: To determine the concentration of this compound that inhibits virus-induced cell death (cytopathic effect) by 50% (EC₅₀) and to assess its cytotoxicity (CC₅₀).

Methodology:

-

Cell Plating: Plate a suitable host cell line (e.g., Vero 76, HepG2) in 96-well microplates to form a confluent monolayer.[9]

-

Compound Preparation: Prepare serial dilutions of this compound (e.g., eight serial half-log₁₀ concentrations).[9]

-

Treatment and Infection: Add the compound dilutions to the cell monolayers. Subsequently, infect the cells with a predetermined titer of HBV or HCV. Include uninfected/untreated controls and virus-only controls.[9]

-

Incubation: Incubate the plates for a period sufficient to observe >80% CPE in the virus control wells.[9]

-

Quantification of Cell Viability: Add a cell viability reagent (e.g., Neutral Red) and incubate. Measure the absorbance using a spectrophotometer.[9]

-

Data Analysis: Calculate the EC₅₀ (drug concentration protecting 50% of cells from CPE) and CC₅₀ (drug concentration causing 50% cytotoxicity) values using regression analysis. The Selectivity Index (SI = CC₅₀/EC₅₀) is then determined.[9]

In Vivo Animal Models

-

HCV Model: Humanized MUP-uPA-SCID/Beige mice, which possess human hepatocytes, are used. These mice are infected with HCV (genotypes 1 to 4 have been tested) to study viral replication, liver damage, and HCC development. This compound is typically administered daily via oral gavage.[8]

-

HBV Model: HBV transgenic mouse models are utilized to assess the in vivo efficacy of this compound on viral markers like HBV DNA and HBsAg in the liver.[10]

Conclusion

This compound demonstrates significant antiviral activity against both Hepatitis C and Hepatitis B viruses through distinct, host-targeting mechanisms. Its ability to inhibit cyclophilins disrupts critical virus-host interactions necessary for viral replication. For HCV, it prevents the formation of the viral replication complex by blocking the CypA-NS5A interaction.[1][5] For HBV, it employs a dual strategy of blocking viral entry and inhibiting post-entry replication steps.[1] The potent, pleiotropic effects of this compound, combining direct antiviral action with anti-fibrotic and anti-inflammatory properties, position it as a versatile and promising therapeutic candidate for the comprehensive management of chronic viral hepatitis and associated liver diseases.

References

- 1. hepionpharma.com [hepionpharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hepionpharma.com [hepionpharma.com]

- 4. hepionpharma.com [hepionpharma.com]

- 5. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hepionpharma.com [hepionpharma.com]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 10. This compound (CRV431) News - LARVOL Sigma [sigma.larvol.com]

Rencofilstat: A Deep Dive into its Anti-Inflammatory Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rencofilstat (formerly CRV431) is a potent, orally bioavailable, small molecule cyclophilin inhibitor under investigation for its therapeutic effects in a range of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. Through its targeted inhibition of multiple cyclophilin isoforms, this compound presents a multifaceted approach to mitigating inflammation, positioning it as a promising candidate for conditions such as Metabolic Dysfunction-Associated Steatohepatitis (MASH) and other fibro-inflammatory diseases.

Introduction: The Role of Cyclophilins in Inflammation

Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.[1] Beyond their housekeeping functions, certain cyclophilin isoforms, notably cyclophilin A (CypA), cyclophilin B (CypB), and cyclophilin D (CypD), are key mediators in inflammatory signaling pathways.

-

Cyclophilin A (CypA): Secreted by cells in response to inflammatory stimuli, extracellular CypA acts as a ligand for the CD147 receptor on inflammatory cells, promoting their recruitment to sites of inflammation and stimulating the production of pro-inflammatory cytokines.

-

Cyclophilin B (CypB): This isoform is involved in the inflammatory response and also plays a significant role in the production and secretion of collagen, a key process in the development of fibrosis which is often a consequence of chronic inflammation.[2][3]

-

Cyclophilin D (CypD): Located in the mitochondrial inner membrane, CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP). In response to cellular stress and inflammation, CypD facilitates the opening of the mPTP, leading to mitochondrial dysfunction, release of pro-apoptotic factors, and ultimately, cell death.[2]

This compound: Mechanism of Anti-Inflammatory Action

This compound is a novel cyclosporine A analogue designed to potently inhibit the PPIase activity of cyclophilins without the immunosuppressive effects of its parent compound.[4] Its anti-inflammatory effects are exerted through the simultaneous inhibition of CypA, CypB, and CypD.[1][2]

By binding to and inhibiting these key cyclophilin isoforms, this compound disrupts multiple facets of the inflammatory cascade:

-

Inhibition of Inflammatory Cell Recruitment: By blocking the interaction between extracellular CypA and its receptor CD147, this compound is proposed to reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into inflamed tissues.[2]

-

Suppression of Pro-inflammatory Mediators: The attenuation of CypA-mediated signaling can lead to a decrease in the production of harmful inflammatory molecules.

-

Anti-fibrotic Effects: Through the inhibition of CypB, this compound can directly target collagen synthesis and deposition, mitigating the fibrotic consequences of chronic inflammation.[2][3]

-

Cytoprotective Effects: By inhibiting CypD and preventing the opening of the mPTP, this compound protects cells from mitochondrial-mediated injury and death, a key feature of inflammatory tissue damage.[2]

Preclinical Evidence of Anti-Inflammatory Activity

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

A preclinical study was conducted to evaluate the anti-inflammatory properties of this compound in a mouse model of acute lung injury induced by intranasal administration of lipopolysaccharide (LPS), a potent inflammatory stimulus.[5]

-

Animal Model: Mice were used for this study.

-

Induction of Injury: Acute lung injury was induced by intranasal administration of LPS. A control group received saline.[5]

-

Treatment Groups:

-

LPS + this compound

-

LPS + Dexamethasone (a corticosteroid with known anti-inflammatory effects)

-

LPS + Vehicle

-

Saline (non-diseased group)[5]

-

-

Assessment: Two days after LPS administration, bronchoalveolar lavage (BAL) fluid was collected to quantify inflammatory cells and cytokines.[5]

| Parameter | LPS + Vehicle | LPS + this compound | LPS + Dexamethasone |

| Total Inflammatory Cells | 10-fold increase vs. saline | 62% reduction | 3% reduction |

| Neutrophils | 80% of total cells | 66% reduction | 8% reduction |

| Macrophages | 18% of total cells | - | - |

| Pro-inflammatory Cytokines (IL-6, etc.) | - | 62-69% reduction | 69-91% reduction |

| Total Protein in BAL Fluid (Lung Damage Marker) | 2.3-fold increase vs. saline | 70% attenuation | 76% attenuation |

Data sourced from Hepion Pharmaceuticals announcement.[5]

These results demonstrate the potent anti-inflammatory effects of this compound in a model of acute lung injury, with a particularly strong effect on reducing neutrophil infiltration, a key driver of tissue damage in this setting.[5]

References

Rencofilstat: A Cyclophilin Inhibitor Targeting Collagen Production and Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rencofilstat (formerly CRV431) is a novel, orally bioavailable, small-molecule cyclophilin inhibitor under investigation for the treatment of fibrotic diseases, most notably non-alcoholic steatohepatitis (NASH). By targeting multiple cyclophilin isoforms—primarily A, B, and D—this compound exerts a multi-faceted anti-fibrotic effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its impact on collagen production and the signaling pathways involved in fibrosis. The document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological processes to serve as a resource for researchers and professionals in the field of drug development.

Introduction to this compound and its Mechanism of Action

This compound is a potent, non-immunosuppressive derivative of cyclosporine that inhibits the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins.[1] Cyclophilins are a family of ubiquitously expressed proteins that play crucial roles in protein folding, trafficking, and signaling.[1] In the context of fibrosis, cyclophilins A, B, and D have been identified as key mediators of pro-fibrotic processes. This compound's therapeutic potential stems from its ability to simultaneously inhibit these three isoforms, thereby disrupting multiple pathways that contribute to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.[1]

-

Cyclophilin B (CypB) Inhibition: CypB is a resident protein of the endoplasmic reticulum (ER) and a critical component of the collagen biosynthesis machinery. It is involved in the proper folding and post-translational modification of procollagen chains.[2] By inhibiting CypB, this compound directly interferes with the production and secretion of mature collagen.[3]

-

Cyclophilin A (CypA) Inhibition: Secreted CypA acts as a pro-inflammatory and pro-fibrotic cytokine by binding to its cell surface receptor, CD147. This interaction triggers downstream signaling cascades, including the transforming growth factor-beta (TGF-β) pathway, which promotes the activation of fibroblasts and subsequent ECM production.[4] this compound's inhibition of CypA can mitigate these effects.

-

Cyclophilin D (CypD) Inhibition: CypD is a key regulator of the mitochondrial permeability transition pore (mPTP).[5] In conditions of cellular stress, the opening of the mPTP can lead to mitochondrial dysfunction and cell death, processes that contribute to tissue injury and the progression of fibrosis. By inhibiting CypD, this compound helps to preserve mitochondrial integrity and cell viability.[5]

Preclinical Evidence of Anti-Fibrotic Activity

The anti-fibrotic effects of this compound have been demonstrated in a variety of in vitro and in vivo models of fibrosis across different organs.

In Vitro Studies: Inhibition of Collagen and Fibronectin Production

In vitro studies have shown that this compound dose-dependently reduces the production of the primary ECM components, collagen and fibronectin, in various fibroblastic cell types.[3][6] This effect was observed in cells derived from multiple organs, highlighting the broad anti-fibrotic potential of the compound.[6] A summary of the key findings is presented in Table 1.

Table 1: In Vitro Inhibition of Extracellular Matrix Protein Production by this compound

| Cell Type | Origin | Effect on Collagen/Fibronectin Production | Reported Efficacy | Citation(s) |

| LX2 Hepatic Stellate Cells | Human Liver | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |

| Idiopathic Pulmonary Fibrosis (IPF) Fibroblasts | Human Lung | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |

| Cardiac Fibroblasts | Human Heart | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |

| Dermal Fibroblasts | Human Skin | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |

| Renal Mesangial Cells | Human Kidney | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |

Ex Vivo and In Vivo Models of Fibrosis

This compound has demonstrated efficacy in reducing fibrosis in animal models and in ex vivo studies using human tissue.

-

Human Idiopathic Pulmonary Fibrosis (IPF) Lung Tissue: In precision-cut lung slices from an IPF patient, this compound (1 µM and 5 µM) dose-dependently decreased the gene expression and secretion of multiple fibrosis and inflammation markers, including collagen 1α1, TIMP1, and MMP7.[7] At 5 µM, this compound showed comparable or greater potency than the standard-of-care IPF drugs, pirfenidone and nintedanib.[7]

-

Kidney Fibrosis Model: In a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, oral administration of this compound at 50 mg/kg/day for two weeks resulted in a 42% reduction in kidney fibrosis compared to vehicle-treated mice (p=0.0006).

Clinical Development and Efficacy in NASH

This compound has undergone clinical evaluation for the treatment of NASH, a chronic liver disease characterized by inflammation and fibrosis. The Phase 2a 'AMBITION' trial was a multicenter, single-blind, placebo-controlled study that evaluated the safety, tolerability, pharmacokinetics, and exploratory efficacy of this compound in patients with presumed F2/F3 NASH.[1][8]

AMBITION Trial: Study Design and Key Biomarker Results

Patients were randomized to receive 75 mg or 225 mg of this compound, or placebo, once daily for 28 days.[1] The trial met its primary endpoints of safety and tolerability. Exploratory efficacy was assessed through various biomarkers of liver injury and fibrosis.[1]

Table 2: Key Biomarker Changes in the Phase 2a AMBITION Trial (28 Days)

| Biomarker | Dose Group | Mean Change from Baseline (± SD) | p-value | Citation(s) |

| Alanine Aminotransferase (ALT) | 225 mg this compound | -16.3% (± 25.5%) | Statistically different vs. placebo | [8] |

| Placebo | -0.7% (± 13.4%) | [8] | ||

| Collagen Type VI Formation (C6M) | 225 mg this compound (in patients with baseline ProC3 > 15.0 ng/ml) | -5.8 ng/ml (± 9.9 ng/ml) | 0.0176 | [1] |

| Placebo (in patients with baseline ProC3 > 15.0 ng/ml) | 8.7 ng/ml (± 15.2 ng/ml) | [1] |

Reductions were also observed in other collagen biomarkers, including Pro-C3, C1M, C3M, C4M, C7M, and Pro-C8, particularly in the 225 mg dose group, although these did not reach statistical significance in the short 28-day treatment period.[1]

Transcriptomic Analysis: Downregulation of Collagen Genes

Whole blood transcriptomic analysis from the AMBITION trial revealed a statistically significant downregulation of several collagen genes in patients treated with this compound. This provides direct evidence of this compound's impact on the genetic machinery of collagen production.

Table 3: Downregulation of Collagen Genes in the Phase 2a AMBITION Trial

| Gene Symbol | Log2 Fold Change | Description | Citation(s) |

| COL6A5 | > -2.2 | Collagen Type VI Alpha 5 Chain | [1] |

| COL7A1 | > -2.2 | Collagen Type VII Alpha 1 Chain | [1] |

| COL8A2 | > -2.2 | Collagen Type VIII Alpha 2 Chain | [1] |

| COL18A1 | > -2.2 | Collagen Type XVIII Alpha 1 Chain | [1] |

Signaling Pathways and Experimental Protocols

Signaling Pathways Modulated by this compound

The anti-fibrotic effects of this compound can be attributed to its modulation of several key signaling pathways.

This compound's direct anti-fibrotic activity is primarily mediated through the inhibition of CypB in the endoplasmic reticulum. CypB is essential for the post-translational modifications of procollagen, including hydroxylation and the formation of the triple helix. By inhibiting CypB, this compound disrupts these processes, leading to a reduction in the secretion of mature collagen.

Caption: this compound inhibits the CypB-containing complex, disrupting procollagen folding and subsequent secretion.

Extracellular CypA promotes fibrosis by binding to the CD147 receptor on fibroblasts and immune cells, which can activate the TGF-β signaling pathway. This compound's inhibition of CypA can block this interaction and its downstream consequences.

Caption: this compound inhibits extracellular CypA, preventing the activation of pro-fibrotic signaling pathways.

This compound inhibits CypD, a key component of the mPTP. This inhibition prevents the opening of the pore in response to cellular stress, thereby preserving mitochondrial function and preventing cell death that can drive fibrosis.

Caption: this compound inhibits CypD, preventing mPTP opening and subsequent cell death and fibrosis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies of this compound.

-

Cell Lines: Human-derived fibroblastic cells from liver (LX2), lung (IPF patient-derived), heart, skin, and kidney were used.[6]

-

Treatment: Cells were treated with varying concentrations of this compound in the presence or absence of the pro-fibrotic agent TGF-β.[6]

-

Quantification: The secretion of procollagen and fibronectin into the cell culture supernatant was quantified using enzyme-linked immunosorbent assay (ELISA).[6] Cell viability was assessed to rule out cytotoxic effects.[6]

Caption: Workflow for assessing this compound's in vitro impact on ECM protein production.

-

Study Design: A multicenter, single-blind, placebo-controlled trial in 49 patients with presumed F2/F3 NASH.[1]

-

Intervention: Oral administration of this compound (75 mg or 225 mg) or placebo once daily for 28 days.[1]

-

Assessments: Safety, tolerability, pharmacokinetics, and a panel of exploratory biomarkers for liver injury and fibrosis (e.g., ALT, Pro-C3, C6M) were measured at baseline and at the end of treatment. Whole blood transcriptomics were also performed.[1]

Conclusion

This compound is a promising anti-fibrotic agent with a unique mechanism of action that targets multiple facets of the fibrotic process. By inhibiting cyclophilins A, B, and D, this compound directly reduces collagen production, suppresses pro-inflammatory and pro-fibrotic signaling, and protects against mitochondrial dysfunction-mediated cell death. Preclinical and clinical data have demonstrated its potential to reduce fibrosis and markers of liver injury. The ongoing and future clinical development of this compound will further elucidate its efficacy and safety profile for the treatment of NASH and other fibrotic diseases. This technical guide provides a foundational understanding of this compound's core mechanisms and supporting data for the scientific and drug development community.

References

- 1. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclophilin B control of lysine post-translational modifications of skin type I collagen | PLOS Genetics [journals.plos.org]

- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 4. Intracellular and extracellular Cyclophilin a promote cardiac fibrosis through TGF-β signaling in response to angiotensin Ⅱ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclophilin D deficiency attenuates mitochondrial perturbation and ameliorates hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hepionpharma.com [hepionpharma.com]

- 7. hepionpharma.com [hepionpharma.com]

- 8. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

Rencofilstat's effect on mitochondrial function in liver cells

An In-depth Technical Guide: Rencofilstat's Effect on Mitochondrial Function in Liver Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly CRV431) is a novel, potent, pan-cyclophilin inhibitor under investigation for the treatment of liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH) and hepatocellular carcinoma (HCC).[1][2] A core component of its mechanism of action is the modulation of mitochondrial function within hepatocytes, primarily through its interaction with cyclophilin D (CypD).[3] In conditions of cellular stress characteristic of liver disease, CypD facilitates the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to mitochondrial dysfunction and cell death.[1][4] this compound directly binds to and inhibits CypD, preventing mPTP formation, thereby preserving mitochondrial integrity, maintaining normal energy production, and promoting hepatocyte survival.[3] This guide provides a detailed overview of this mechanism, supported by preclinical and clinical data, outlines standard experimental protocols for assessing these effects, and presents key signaling and experimental workflows.

This compound's Core Mechanism: Inhibition of Cyclophilin D and the Mitochondrial Permeability Transition Pore

The primary effect of this compound on mitochondrial function is mediated through its potent inhibition of cyclophilin D (CypD), a unique isomerase located in the mitochondrial matrix.[2][3]

The Role of CypD in Pathophysiology: Under conditions of cellular stress, such as elevated intramitochondrial calcium (Ca²⁺) levels and increased reactive oxygen species (ROS), CypD undergoes a conformational change. This change promotes its binding to components of the inner mitochondrial membrane, triggering the assembly and opening of the mitochondrial permeability transition pore (mPTP).[1][4][5]

The consequences of mPTP opening are catastrophic for the cell:

-

Loss of Membrane Potential (ΔΨm): The pore allows for the non-specific passage of ions and small molecules (<1.5 kDa), dissipating the electrochemical gradient across the inner mitochondrial membrane.[6]

-

Cessation of ATP Synthesis: The collapse of the membrane potential uncouples the electron transport chain from ATP synthase, halting energy production.

-

Mitochondrial Swelling: An uncontrolled influx of water, following the osmotic gradient created by solute entry, causes the mitochondrial matrix to swell and leads to the rupture of the outer mitochondrial membrane.[7]

-

Release of Pro-Apoptotic Factors: The rupture releases cytochrome c and other signaling molecules into the cytosol, initiating the intrinsic apoptosis pathway and leading to programmed cell death.[1]

This compound's Protective Action: this compound binds to CypD with high affinity, preventing it from inducing the formation of the mPTP, even in the presence of stress signals like high Ca²⁺ and ROS.[3] This inhibition is a key cytoprotective mechanism, allowing the mitochondrion to maintain its membrane potential, continue ATP synthesis, and avoid the release of death signals, thereby ensuring hepatocyte survival.[3][8]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway leading to mPTP opening and its inhibition by this compound.

Quantitative Data

While direct quantitative data on mitochondrial respiration in liver cells treated with this compound is not extensively available in public literature, its potency as a cyclophilin inhibitor and its effects in clinical trials have been well-documented.

Inhibitory Potency of this compound

This compound is a potent inhibitor of multiple cyclophilin isoforms, with a particularly high affinity for CypD.[9]

| Cyclophilin Isoform | IC₅₀ (nM) |

| Cyclophilin A (CypA) | 2.5 |

| Cyclophilin B (CypB) | 3.1 |

| Cyclophilin D (CypD) | 2.8 |

| Cyclophilin G (CypG) | 7.3 |

| Data sourced from MedChemExpress.[9] |

Clinical Trial Data (Phase 2a AMBITION Study)

In a 28-day Phase 2a study involving patients with MASH and F2/F3 fibrosis, this compound treatment led to notable improvements in a key biomarker of liver injury.[10][11]

| Parameter | This compound (225 mg QD) | Placebo |

| Mean Alanine Transaminase (ALT) Reduction | -16.3% | -0.7% |

| Data from a multicenter, single-blind, placebo-controlled study.[10] |

Further studies have also shown that this compound treatment can significantly reduce liver stiffness, an indicator of reduced fibro-inflammation.[5] A 17-week treatment with 225 mg this compound resulted in a mean decrease in liver stiffness of 28.8% (p=0.001) from baseline in MASH subjects with F3 fibrosis.[5]

Experimental Protocols

Assessing the specific effects of a CypD inhibitor like this compound on mitochondrial function involves a series of specialized in vitro assays. The following sections describe the standard methodologies that would be employed for such an evaluation.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay directly measures the integrity of the inner mitochondrial membrane. The calcein/cobalt quenching method is a widely accepted protocol.[1][7]

Principle:

-

Cells are loaded with Calcein AM, a non-fluorescent ester that freely crosses cell membranes.

-

Inside the cell, esterases cleave the AM group, trapping the now-fluorescent calcein throughout the cytosol and mitochondria.

-

Cobalt chloride (CoCl₂), a membrane-impermeant quenching agent, is added to the extracellular medium. It quenches all cytosolic calcein fluorescence.

-

In healthy cells with an intact inner mitochondrial membrane, calcein within the mitochondria remains fluorescent as it is protected from the CoCl₂.

-

Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the remaining fluorescence. The loss of mitochondrial fluorescence is thus a direct indicator of mPTP opening.

Protocol Outline:

-

Cell Culture: Plate hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a suitable format (e.g., 96-well plate).

-

Treatment: Treat cells with this compound at various concentrations for a predetermined period.

-

Loading: Incubate cells with 1 µM Calcein AM and 1 mM CoCl₂ in Hanks' Balanced Salt Solution (HBSS) for 15-30 minutes at 37°C.

-

Induction: Add an mPTP-inducing agent (e.g., Ionomycin, a Ca²⁺ ionophore) to positive control and experimental wells. A known mPTP inhibitor like Cyclosporin A serves as a comparator control.[1]

-

Analysis: Measure the fluorescence of mitochondrial calcein using a fluorescence microscope or a flow cytometer (FITC channel). A decrease in fluorescence in induced cells compared to this compound-treated cells indicates a protective effect.[7]

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This assay measures the rate of oxygen consumption (OCR), a key indicator of electron transport chain activity and overall mitochondrial health. Instruments like the Seahorse XF Analyzer are standard for this purpose.

Principle: The assay sequentially measures OCR under basal conditions and after the addition of a series of mitochondrial inhibitors to dissect different components of respiration.

Protocol Outline:

-

Cell Plating: Seed hepatocytes onto a specialized Seahorse XF cell culture microplate.

-

Treatment: Treat cells with this compound as required.

-

Mito Stress Test: Perform the assay in a Seahorse XF Analyzer. The following compounds are injected sequentially:

-

Oligomycin: An ATP synthase inhibitor. The resulting drop in OCR represents the portion of respiration linked to ATP production.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and drives the electron transport chain to its maximum rate. This reveals the maximal respiratory capacity.

-

Rotenone/Antimycin A: Complex I and Complex III inhibitors, respectively. They shut down mitochondrial respiration completely, and the remaining OCR is attributed to non-mitochondrial sources.[12]

-

-

Analysis: The instrument software calculates key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A protective agent like this compound would be expected to preserve these parameters in cells under stress.

Experimental and Clinical Workflows

Preclinical Animal Model Workflow

Preclinical evaluation of this compound often involves inducing liver disease in animal models to test its efficacy.

Clinical Trial Workflow (Phase 2a AMBITION Model)

The workflow for a Phase 2a clinical trial is designed to assess safety, tolerability, and preliminary efficacy signals in a patient population.

Conclusion

This compound's mechanism of action is deeply rooted in the preservation of mitochondrial health in liver cells. By potently inhibiting Cyclophilin D, it directly prevents the opening of the mitochondrial permeability transition pore, a key event in the progression of cell death in various liver pathologies.[3][8] This targeted action blocks downstream consequences of mitochondrial stress, including the collapse of membrane potential, cessation of energy production, and release of apoptotic signals.[1][4] While direct quantitative measures of mitochondrial respiration from published this compound studies are pending, the strong preclinical and clinical data showing reductions in liver injury and fibrosis provide compelling evidence for its cytoprotective effects.[5][10] this compound's ability to maintain mitochondrial integrity represents a crucial and promising therapeutic strategy for combating chronic liver diseases like MASH.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. hepionpharma.com [hepionpharma.com]

- 3. hepionpharma.com [hepionpharma.com]

- 4. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepionpharma.com [hepionpharma.com]

- 6. Mitochondrial Permeability Transition Pore Component Cyclophilin D Distinguishes Nigrostriatal Dopaminergic Death Paradigms in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. hepionpharma.com [hepionpharma.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Continous, non-invasive monitoring of oxygen consumption in a parallelized microfluidic in vitro system provides novel insight into the response to nutrients and drugs of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Rencofilstat: A Pan-Cyclophilin Inhibitor for Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rencofilstat (formerly CRV431) is a novel, orally administered, pan-cyclophilin inhibitor under investigation for the treatment of hepatocellular carcinoma (HCC).[1][2] Preclinical studies have demonstrated its multifaceted anti-tumor activity, stemming from its ability to modulate several key pathways involved in cancer progression. This compound has been shown to reduce tumor burden in various animal models of HCC, including those induced by viral hepatitis and non-alcoholic steatohepatitis (NASH).[3][4][5] Its mechanisms of action include the attenuation of oncogenic signaling, normalization of tumor gene expression signatures, and favorable modulation of the tumor microenvironment.[3][6] Furthermore, this compound exhibits synergistic anti-cancer effects when combined with immune checkpoint inhibitors and proteasome inhibitors, highlighting its potential as a combination therapy.[5][7] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanistic insights into this compound's activity in HCC.

Mechanism of Action

This compound is a potent inhibitor of multiple cyclophilin isoforms, which are cellular enzymes involved in protein folding and regulation.[3][8] In the context of HCC, the inhibition of cyclophilins by this compound leads to several downstream anti-cancer effects:

-

Inhibition of Oncogenic Pathways: this compound has been shown to attenuate oncogenic signaling pathways that are crucial for HCC development and progression.[3]

-

Modulation of Gene Expression: The drug can significantly alter the tumor gene expression signature, promoting a less malignant phenotype.[3] In liver cancer cell lines, this compound has been observed to change the open-closed state of DNA, suggesting a role in epigenetic regulation.[9][10] This can lead to the silencing of tumor-promoting oncogenes and the activation of tumor suppressor genes.[10]

-

Anti-Fibrotic Effects: By inhibiting cyclophilin B, a key regulator of collagen production, this compound reduces liver fibrosis, a major risk factor for HCC.[1][11]

-

Mitochondrial Protection: this compound binds to Cyclophilin D, preventing the formation of mitochondrial membrane pores that lead to cellular damage and death. This helps preserve liver cell function.[1][8]

-

Anti-Inflammatory Activity: By blocking the interaction of Cyclophilin A with inflammatory cells, this compound reduces inflammation within the liver.[1]

-

Antiviral Activity: this compound has demonstrated antiviral activity against Hepatitis B (HBV), C (HCV), and D (HDV) viruses, which are significant contributors to HCC development.[1][8]

Preclinical Efficacy

In Vitro Studies

In preclinical in vitro studies, this compound demonstrated the ability to synergistically increase the proteotoxic stress and cancer-killing properties of the proteasome inhibitor ixazomib in prostate cancer cell lines.[5] When used in combination at low concentrations, the drugs led to sustained proteotoxic stress and induced apoptosis in 70-90% of cancer cells across four different cell lines, while having minimal effect on non-cancerous cells.[5]

In Vivo Studies

This compound has been evaluated in multiple murine models of HCC, consistently demonstrating significant anti-tumor efficacy.

HCV-Induced HCC Model: In a humanized mouse model of HCV infection, daily administration of this compound demonstrated both preventative and therapeutic effects on HCC development.[4][12][13]

-

Prevention: When treatment was initiated at the time of HCV infection (week 0), this compound completely prevented the development of HCC by week 30.[4][12][14]

-

Regression: When treatment was initiated at week 12, after the formation of small cancerous nodules, no visible tumors were observed at week 30, suggesting a complete regression of early-stage tumors.[14]

-

Treatment of Established Tumors: When administered at week 16, with well-established tumors, this compound significantly reduced the number and size of tumors by week 30.[4][12][13][14]

Importantly, the anti-HCC activity of this compound was found to be independent of its antiviral effects, as other potent anti-HCV agents did not show similar efficacy against established tumors.[4][12][13]

NASH-HCC Model (STAM™): In a streptozotocin-western diet (STAM™) mouse model of NASH-induced HCC, this compound treatment from weeks 20 to 30 resulted in a significant decrease in liver tumor burden.[3] This effect was associated with the attenuation of oncogenic pathways and a normalization of the tumor gene expression signature.[3]

Surgically Implanted HCC Model: In mice with surgically implanted HCC cells, this compound demonstrated potent anti-tumor activity, both as a monotherapy and in combination with an anti-PD1 immune checkpoint inhibitor.

-

Monotherapy: Daily oral administration of this compound for two weeks reduced tumor size by 76% compared to vehicle-treated animals.[6]

-

Combination Therapy: The combination of this compound and an anti-PD1 antibody resulted in an 83% reduction in tumor size.[6] In a separate study in mice with fatty livers, the combination therapy decreased tumor size by 69% and increased median survival time by 26%.[7]

Quantitative Data Summary

| Parameter | This compound (CRV431) Value | Reference |

| IC50 CypA | 2.5 nM | [2] |

| IC50 CypB | 3.1 nM | [2] |

| IC50 CypD | 2.8 nM | [2] |

| IC50 CypG | 7.3 nM | [2] |

| Model | Treatment | Outcome | Reference |

| Surgically Implanted HCC | This compound Monotherapy | 76% decrease in tumor size | [6] |

| Surgically Implanted HCC | This compound + anti-PD1 | 83% decrease in tumor size | [6] |

| Surgically Implanted HCC (Fatty Livers) | This compound + anti-PD1 | 69% decrease in tumor size | [7] |

| Surgically Implanted HCC (Fatty Livers) | This compound + anti-PD1 | 26% increase in median survival time | [7] |

| In Vitro Prostate Cancer Cells | This compound + Ixazomib | 70-90% cancer cell death | [5] |

| NASH-HCC (STAM™ model) | This compound | 50% reduction in number and size of liver tumors | [4] |

Experimental Protocols

In Vivo HCV-Induced HCC Model

-

Animal Model: Humanized mice with functional human liver cells susceptible to HCV infection.

-

Induction of HCC: Mice were infected with HCV (genotypes 1 to 4) which progressively leads to the development of HCC over several weeks.[4][12][13]

-

Drug Administration: this compound was administered daily by oral gavage.

-

Treatment Schedules:

-

Endpoint: Tumor development and burden were assessed at week 30.[4][12]

In Vivo NASH-HCC Model (STAM™)

-

Animal Model: Male C57BL/6 mice.

-

Induction of NASH and HCC: A single intraperitoneal injection of streptozotocin at 2 days of age, followed by feeding a high-fat diet from 4 weeks of age.

-

Drug Administration: this compound was administered daily by oral gavage from week 20 to 30 of age.[3]

-

Endpoint: Liver tumor burden was assessed at the end of the treatment period.

-

Multi-Omics Analyses: Tumor and NASH liver tissues were subjected to whole exome sequencing, RNA sequencing, and untargeted metabolomics.[3]

In Vivo Surgically Implanted HCC Model

-

Animal Model: Mice (specific strain not always detailed).

-

Tumor Implantation: Mouse HCC cells (e.g., hep53.4 cell line) were surgically implanted into the livers of recipient mice.[6][7]

-

Drug Administration:

-

Treatment Schedule: Drug treatments were initiated 14 days after tumor cell implantation and continued for a specified duration (e.g., 2 weeks).[6][7]

-

Endpoints:

Visualizations

Caption: this compound's multifaceted mechanism of action in HCC.

Caption: Workflow for the in vivo surgically implanted HCC model.

Conclusion

The preclinical data for this compound strongly support its continued development as a therapeutic agent for hepatocellular carcinoma. Its unique, multi-pronged mechanism of action, targeting inflammation, fibrosis, and oncogenic pathways, differentiates it from many other cancer therapies. The robust anti-tumor activity observed in various relevant animal models, both as a monotherapy and in combination with other agents, underscores its potential to address the significant unmet medical need in HCC. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with this devastating disease.

References

- 1. This compound in HCC: What You Need To Know - OncologyTube [oncologytube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hepionpharma.com [hepionpharma.com]

- 4. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepionpharma.com [hepionpharma.com]

- 6. Hepion Pharmaceuticals and FibroFind Announce Anti-Cancer Activity of CRV431 in a Nonclinical Liver Cancer Study [fibrofind.com]

- 7. hepionpharma.com [hepionpharma.com]

- 8. hepionpharma.com [hepionpharma.com]

- 9. Hepion Pharmaceuticals Discovers Novel this compound Action in Liver Cancer | Nasdaq [nasdaq.com]

- 10. biotuesdays.com [biotuesdays.com]

- 11. hepionpharma.com [hepionpharma.com]

- 12. mdpi.com [mdpi.com]

- 13. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hepion Pharmaceuticals’ this compound Demonstrates Anti-Cancer Activity in Hepatitis C-Associated Cancer Model | HEPA Stock News [stocktitan.net]

Understanding the Pharmacokinetics of Rencofilstat in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rencofilstat (formerly CRV431) is a novel, orally bioavailable, small molecule inhibitor of cyclophilins, a family of intracellular proteins involved in protein folding, trafficking, and signaling.[1] By targeting cyclophilins, this compound has demonstrated potential therapeutic effects in various preclinical models of liver diseases, including non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC), primarily through its anti-inflammatory, anti-fibrotic, and anti-viral activities.[2][3] A thorough understanding of its pharmacokinetic (PK) profile in preclinical animal models is crucial for the design and interpretation of toxicological and efficacy studies, as well as for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound in animal models, including data on its metabolism and a description of typical experimental protocols.

Data Presentation: In Vitro Metabolism of this compound

While specific in vivo pharmacokinetic parameters for this compound in animal models are not publicly available, in vitro studies using liver microsomes from different species offer valuable insights into its metabolic profile and potential species differences. These studies are critical for understanding the drug's clearance mechanisms and for selecting appropriate animal models for further non-clinical development.

Table 1: Comparative In Vitro Metabolism of this compound in Liver Microsomes

| Species | Relative Rate of Metabolism | Key Findings |

| Monkey | Highest | Extensive metabolism observed. All metabolites found in human microsomes were also identified in monkey microsomes.[4] |

| Human | Intermediate | Significant metabolism occurs, primarily through oxidation to form hydroxylated and demethylated species.[4] |

| Rat | Lowest | The rate of metabolism was significantly slower compared to human and monkey microsomes.[4] |

Table 2: In Vitro Metabolic Profile of this compound

| Metabolite Type | Description | Species in which Identified |

| Oxidation Products | Hydroxylated and demethylated species | Human, Monkey, Rat[4] |

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound in animal models are not publicly disclosed. However, based on standard practices in preclinical drug development, a typical study to evaluate the pharmacokinetics of an orally administered compound like this compound would follow the general workflow outlined below.

General Protocol for an Oral Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are typically acclimated to the laboratory environment for at least one week before the experiment.

-

Housing and Diet: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to standard rodent chow and water. They are typically fasted overnight before drug administration.

-

Drug Formulation and Administration: this compound is formulated in a suitable vehicle for oral administration. The dose is administered via oral gavage using a feeding needle.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Samples are typically collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life), using non-compartmental analysis.

General Protocol for an Oral Pharmacokinetic Study in Monkeys

-

Animal Model: Cynomolgus or Rhesus monkeys are frequently used non-human primate models in preclinical drug development.

-

Housing and Diet: Monkeys are housed individually in stainless steel cages in a climate-controlled room with a 12-hour light/dark cycle. They are fed a standard primate diet and have access to water ad libitum. Animals are fasted overnight prior to dosing.

-

Drug Formulation and Administration: this compound is formulated in an appropriate vehicle and administered via oral gavage.

-

Blood Sampling: Blood samples are collected from a peripheral vein at specified time points after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Plasma Preparation and Bioanalysis: Plasma is prepared and analyzed using similar procedures as described for the rat studies.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data.

Mandatory Visualization

Signaling Pathway of this compound's Mechanism of Action

Caption: this compound inhibits Cyclophilins A, B, and D, thereby modulating inflammatory, fibrotic, and apoptotic pathways.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

Caption: A generalized workflow for conducting a preclinical oral pharmacokinetic study.

Conclusion

The available data indicates that this compound undergoes metabolism in the liver, with notable species differences observed in vitro. Monkeys show the most extensive metabolism, followed by humans, with rats exhibiting a significantly slower rate of metabolism.[4] This information is vital for the selection of appropriate animal species for non-clinical safety and efficacy studies and for the subsequent extrapolation of preclinical data to humans. While specific in vivo pharmacokinetic parameters for this compound in animal models are not publicly available, the general experimental protocols described herein provide a framework for how such studies are typically conducted. The elucidation of this compound's mechanism of action through the inhibition of multiple cyclophilin isoforms provides a strong rationale for its development in fibrotic and inflammatory diseases. Further disclosure of quantitative preclinical pharmacokinetic data would be beneficial for a more complete understanding of its disposition in animal models and would further aid in its clinical development.

References

- 1. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepionpharma.com [hepionpharma.com]

- 4. hepionpharma.com [hepionpharma.com]

Rencofilstat's Impact on Cellular Stress and Death Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rencofilstat (formerly CRV431) is a potent, orally bioavailable, pan-cyclophilin inhibitor under investigation for the treatment of non-alcoholic steatohepatitis (NASH), hepatocellular carcinoma (HCC), and other fibrotic and viral diseases. Its mechanism of action centers on the inhibition of cyclophilins, a family of peptidyl-prolyl isomerases that play critical roles in protein folding, trafficking, and signaling. By targeting multiple cyclophilin isoforms, this compound exerts pleiotropic effects, mitigating cellular stress and modulating cell death pathways. This technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Cyclophilin Inhibition

This compound is a non-immunosuppressive cyclosporin A analog that binds to and inhibits the enzymatic activity of multiple cyclophilin isoforms with high potency.[1][2] Cyclophilins are ubiquitously expressed and are involved in a wide array of cellular processes; their dysregulation is implicated in various pathologies, including liver diseases.[3][4] this compound's primary targets include Cyclophilin A (CypA), Cyclophilin B (CypB), and Cyclophilin D (CypD), each contributing to different facets of cellular stress and survival.[4][5]

Table 1: this compound Inhibition of Cyclophilin Isoforms

| Cyclophilin Isoform | This compound IC50 | Key Pathological Roles | Reference |

| Cyclophilin A (CypA) | 2.5 nM | Inflammation, Viral replication, Cancer cell proliferation | [6] |

| Cyclophilin B (CypB) | 3.1 nM | Collagen synthesis and fibrosis | [6] |

| Cyclophilin D (CypD) | 2.8 nM | Mitochondrial permeability transition pore (mPTP) regulation, Cell death | [6] |

| Cyclophilin G (CypG) | 7.3 nM | Not fully elucidated in the context of this compound's primary indications | [6] |

Impact on Cellular Stress Pathways

This compound mitigates cellular stress through multiple mechanisms, primarily by preserving mitochondrial integrity and function.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

A key mechanism by which this compound protects against cellular stress and subsequent death is through the inhibition of the mitochondrial permeability transition pore (mPTP).[2][7] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of cellular stress (e.g., high calcium levels, oxidative stress), leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and release of pro-apoptotic factors.[2][8]

Cyclophilin D (CypD) is a key regulator of the mPTP, promoting its opening.[8] this compound, by inhibiting CypD, prevents or reverses the formation of these pores, thereby stabilizing mitochondrial function and promoting cell survival.[7]

Modulation of Apoptotic and Necrotic Cell Death

By stabilizing mitochondria, this compound directly influences cell death pathways. The opening of the mPTP can lead to the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the intrinsic apoptotic cascade.[3] This, in turn, activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[3]

In situations of severe cellular stress and ATP depletion, mPTP opening can lead to necrosis.[2] this compound's ability to prevent mPTP opening, therefore, has the potential to inhibit both apoptotic and necrotic cell death.

Furthermore, preclinical studies in liver cancer cell lines have shown that this compound can alter the accessibility of DNA for transcription, leading to the increased expression of tumor suppressor genes and genes related to apoptosis, thereby promoting cancer cell death.[9]

Quantitative Data from Preclinical and Clinical Studies

The effects of this compound on cellular stress and death pathways have been quantified in various studies.

Table 2: Preclinical Efficacy of this compound

| Model | Endpoint | Result | Reference |

| Mouse model of NASH | Liver tumors | 50% reduction in number and size | [8] |

| Human liver slices | Fibrosis markers | 30-100% reduction | [10] |

| HCV-infected humanized mice | HCV replication | Completely abolished | [11] |

| HBV transgenic mice (16 days) | Liver HBV DNA | Significant reduction | [12] |

Table 3: Biomarker Changes in the Phase 2a AMBITION Trial (28 days)

| Biomarker | This compound Dose | Mean Change from Baseline | p-value (vs. Placebo) | Reference |

| Alanine Transaminase (ALT) | 225 mg | -16.3% | < 0.05 (pooled doses) | [5] |

| Pro-C3 (Collagen III formation) | 225 mg | Statistically significant reduction in subjects with baseline > 15.0 ng/ml | Statistically significant | [5] |

| C6M (Collagen VI degradation) | 225 mg | Statistically significant reduction in subjects with baseline > 15.0 ng/ml | Statistically significant | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound.

Cyclophilin Isomerase Assay

This assay measures the ability of this compound to inhibit the peptidyl-prolyl isomerase activity of cyclophilins.

-

Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-to-trans isomerization of the proline residue by cyclophilin is the rate-limiting step for the cleavage of the p-nitroanilide group by chymotrypsin, which can be monitored spectrophotometrically.

-

General Protocol:

-

Recombinant human cyclophilin isoforms are incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrate and chymotrypsin.

-

The change in absorbance at 390 nm is measured over time.

-

IC50 values are calculated from the dose-response curves.[8]

-

Cell Viability and Apoptosis Assays

These assays are used to determine the effect of this compound on cell survival and the induction of apoptosis.

-

MTT Assay (Cell Viability):

-

Cells are seeded in 96-well plates and treated with this compound for a specified period.

-

MTT reagent is added, which is converted to formazan by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of viable cells.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Cells are treated with this compound.

-

Cells are harvested and stained with FITC-conjugated Annexin V and PI.

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

-

The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[9]

-

-

TUNEL Assay (Apoptosis):

-

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cells or tissue sections are fixed and permeabilized.

-

TdT enzyme is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

The labeled cells are visualized by fluorescence microscopy or flow cytometry.[3]

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

-

Principle: Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in healthy mitochondria with a high membrane potential. Upon depolarization of the mitochondrial membrane, the dye is released into the cytoplasm, leading to a change in fluorescence.

-

General Protocol:

-

Cells are treated with this compound and a stress-inducing agent.

-

The cells are incubated with the fluorescent dye.

-

The fluorescence is measured using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Conclusion

This compound demonstrates a multifaceted mechanism of action that favorably impacts cellular stress and death pathways. Its potent inhibition of cyclophilins, particularly Cyclophilin D, leads to the stabilization of mitochondrial function and the prevention of mPTP opening. This, in turn, inhibits downstream apoptotic and necrotic signaling. The preclinical and clinical data gathered to date support this compound's potential as a therapeutic agent for diseases characterized by cellular stress, inflammation, fibrosis, and unregulated cell death. Further research will continue to elucidate the full extent of its therapeutic effects and identify patient populations most likely to benefit from this novel treatment paradigm.

References

- 1. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hepionpharma.com [hepionpharma.com]

- 8. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]

- 9. hepionpharma.com [hepionpharma.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. accessnewswire.com [accessnewswire.com]

- 12. The cyclophilin inhibitor CRV431 inhibits liver HBV DNA and HBsAg in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Rencofilstat's Pleiotropic Profile: An In-depth Examination of its Multi-faceted On-Target Effects in Early Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the diverse pharmacological activities of Rencofilstat observed in early-stage research. While traditionally the term "off-target" is used to describe unintended molecular interactions, the case of this compound presents a unique paradigm. Its broad spectrum of effects is intrinsically linked to its primary mechanism of action: the potent, pan-inhibition of multiple cyclophilin isoforms. Therefore, this document will explore these pleiotropic "on-target" effects, which contribute to its therapeutic potential across a range of diseases, including non-alcoholic steatohepatitis (NASH), viral infections, and cancer.

Core Mechanism of Action: Pan-Cyclophilin Inhibition

This compound (formerly CRV431) is a novel, orally active derivative of cyclosporine A with significantly diminished immunosuppressive properties.[1] Its primary pharmacological action is the high-potency inhibition of several members of the cyclophilin family of peptidyl-prolyl isomerase enzymes.[1][2] These enzymes play crucial roles in protein folding and trafficking, and are implicated in a multitude of physiological and pathological processes.[3] By binding to and inhibiting these cyclophilins, this compound modulates a variety of downstream signaling pathways.

Quantitative Inhibition Profile

Early preclinical studies have established this compound's potent inhibitory activity against key cyclophilin isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Cyclophilin Isoform | IC50 (nM) | Reference |

| Cyclophilin A (CypA) | 2.5 | [2] |

| Cyclophilin B (CypB) | 3.1 | [2] |

| Cyclophilin D (CypD) | 2.8 | [2] |

| Cyclophilin G (CypG) | 7.3 | [2] |